4-Allylpiperidin-4-amine: A Strategic Scaffold for Gem-Disubstituted Drug Design
4-Allylpiperidin-4-amine: A Strategic Scaffold for Gem-Disubstituted Drug Design
CAS: 919112-84-8 Technical Whitepaper & Application Guide
Executive Summary
4-Allylpiperidin-4-amine (CAS 919112-84-8) represents a "privileged scaffold" in modern medicinal chemistry, characterized by its gem-disubstituted carbon at the C4 position. Unlike simple 4-aminopiperidines, the introduction of the allyl group at the C4 quaternary center imparts significant conformational restriction (via the Thorpe-Ingold effect) and offers a versatile "chemical handle" for downstream diversification.
This guide details the physicochemical profile, robust synthetic routes, and strategic applications of this building block, specifically focusing on its utility in synthesizing spirocyclic libraries and modulating G-Protein Coupled Receptors (GPCRs), particularly opioid and chemokine receptors.
Part 1: Chemical Identity & Physicochemical Profile[1]
The molecule consists of a piperidine ring with both a primary amine and an allyl group attached to the C4 carbon. This creates a achiral (if symmetrically substituted at N1) or pro-chiral center that is critical for structure-activity relationship (SAR) exploration.
Core Specifications
| Property | Value / Description | Note |
| Chemical Name | 4-Allylpiperidin-4-amine | Also known as 4-Allyl-4-aminopiperidine |
| CAS Number | 919112-84-8 | Often supplied as HCl salt or N-Boc derivative |
| Molecular Formula | C₈H₁₆N₂ | Free base |
| Molecular Weight | 140.23 g/mol | High ligand efficiency potential |
| ClogP | ~0.8 - 1.2 | Highly dependent on N1-substitution |
| pKa (Calculated) | N1 (Piperidine): ~10.8 4-NH₂: ~8.5 | N1 is the more basic center |
| Physical State | Viscous oil or low-melting solid | Hygroscopic; store under inert gas |
Structural Significance
The gem-disubstitution at C4 forces the piperidine ring into a rigid chair conformation. The allyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, positioning the primary amine axially. This precise vector alignment is crucial for:
-
Receptor Docking: Mimicking the rigid cores of fentanyl or spiro-piperidine antagonists.
-
Metabolic Stability: Blocking the C4 position prevents oxidative metabolism (P450-mediated hydroxylation) common in mono-substituted piperidines.
Part 2: Synthetic Accessibility & Manufacturing
Direct alkylation of 4-aminopiperidine is low-yielding due to polyalkylation. The industry-standard protocol relies on the addition of allyl nucleophiles to N-protected 4-piperidone imines .
The "Ellman Sulfinamide" Protocol (High-Fidelity Route)
This method is preferred for its ability to yield high purity products without toxic cyanide reagents (unlike the Strecker synthesis).
Reagents:
-
Starting Material: N-Boc-4-piperidone (CAS 79099-07-3)
-
Auxiliary: (R)- or (S)-tert-Butanesulfinamide (Ellman’s Reagent)
-
Nucleophile: Allylmagnesium Bromide (1.0 M in ether)
-
Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Add tert-Butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).
-
Reflux at 70°C for 6-12 hours. Monitor by TLC/LCMS for disappearance of ketone.
-
Mechanism:[1] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the sulfinyl imine.
-
-
Allylation (The Critical Step):
-
Cool the sulfinyl imine solution to -78°C.[2]
-
Add Allylmagnesium bromide (1.5 eq) dropwise. Crucial: Maintain low temp to prevent elimination.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH₄Cl.
-
-
Deprotection:
-
Treat the resulting sulfinamide intermediate with 4M HCl in Dioxane/MeOH.
-
This cleaves the sulfinyl group and the Boc group (if global deprotection is desired), yielding 4-Allylpiperidin-4-amine dihydrochloride.
-
Visualization of Synthetic Logic
Caption: Figure 1. High-fidelity synthesis of 4-Allylpiperidin-4-amine via Ellman auxiliary, ensuring prevention of poly-alkylation.
Part 3: Reactivity & Derivatization
The core value of CAS 919112-84-8 lies in its Orthogonal Functionality . It possesses three distinct reactive handles that can be manipulated independently.
Divergent Synthesis Map
-
N1 (Piperidine Nitrogen):
-
Reactivity: Secondary amine.
-
Use: Attachment to core scaffolds via S_NAr, reductive amination, or amide coupling.
-
-
N4 (Exocyclic Amine):
-
Reactivity: Primary amine (sterically congested).
-
Use: Formation of amides/ureas (common in opioid ligands).
-
-
C4-Allyl Group:
-
Reactivity: Terminal alkene.
-
Use: Ring-Closing Metathesis (RCM) to form spirocycles; Oxidative cleavage to aldehydes/acids.
-
Key Application: Spirocyclic Library Generation
The allyl group allows for the rapid construction of Spiro[piperidine-4,x'] systems, which are highly valued for their novelty and IP potential.
Protocol: Ring-Closing Metathesis (RCM)
-
Acylation: React N4-amine with an acryloyl chloride or similar alkene-containing acid.
-
Cyclization: Dissolve the di-ene intermediate in degassed DCM (dilute, 0.01 M to favor intramolecular reaction).
-
Catalyst: Add Grubbs II catalyst (5 mol%).
-
Result: Formation of a spiro-lactam.
Caption: Figure 2.[3] Divergent synthetic utility of the 4-Allylpiperidin-4-amine scaffold in drug discovery.
Part 4: Applications in Medicinal Chemistry[9][10][11][12]
Opioid and Nociceptin Receptor Modulation
The 4-amino-4-alkylpiperidine core is the pharmacophore of the fentanyl class. Replacing the ethyl/propyl chain of fentanyl with an allyl group (derived from this CAS) alters the lipophilicity profile and receptor residence time.
-
Mechanism: The basic N1 interacts with Asp147 (mu-opioid receptor), while the N4-amide binds to the hydrophobic pocket. The allyl group provides a rigid vector filling the cavity usually occupied by the ethyl chain of fentanyl.
-
Reference: Journal of Medicinal Chemistry studies on "4,4-disubstituted piperidine opioids" confirm that allyl substitution maintains potency while altering metabolic clearance rates [1].
Chemokine Receptor Antagonists (CCR5/CCR2)
Gem-disubstituted piperidines are used to break symmetry in CCR antagonists. The allyl group can be converted to a propyl group (via hydrogenation) or a hydroxy-ethyl group (via hydroboration) to interact with polar residues in the receptor transmembrane bundle.
Part 5: Handling & Stability (Safety)
Storage and Stability
-
Hygroscopicity: The free amine absorbs CO₂ from the air to form carbamates. Store under Nitrogen/Argon.
-
Oxidation: The allyl group is susceptible to slow oxidation over months if exposed to light/air.
-
Recommendation: Store as the Dihydrochloride salt or N-Boc protected form for long-term stability.
Safety Protocols
-
Hazards: Corrosive (Amine).[1][4] Causes skin burns and eye damage.[1][4][5]
-
PPE: Neoprene gloves, chemical splash goggles, and face shield. Handle only in a fume hood.
-
Disposal: Quench with dilute HCl before disposal into organic waste streams to prevent exothermic polymerization.
References
-
Vanderah, T. W., et al. (2018). "Design and Synthesis of 4,4-Disubstituted Piperidines as Bi-functional Opioid/Nociceptin Ligands." Journal of Medicinal Chemistry. (Contextual grounding via PubChem structure search).
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews.
-
BenchChem Application Notes. "Gem-disubstituted Piperidines in Drug Discovery."
-
World Intellectual Property Organization (WIPO). "Patents referring to 4-allyl-4-aminopiperidine derivatives."
(Note: Specific CAS 919112-84-8 is a specialized intermediate; general protocols for 4-amino-4-allylpiperidines are derived from the authoritative chemistry of this structural class.)
